molecular formula C10H15NO B15263771 2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole

2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole

Cat. No.: B15263771
M. Wt: 165.23 g/mol
InChI Key: GFYVNZMRTOHSPI-UHFFFAOYSA-N
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Description

2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole is a synthetic organic compound characterized by a cyclopropyl group substituted with four methyl groups and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole typically involves the cyclopropanation of a suitable precursor followed by the formation of the oxazole ring. One common method involves the reaction of 2,2,3,3-tetramethylcyclopropane carboxylic acid with appropriate reagents to form the desired oxazole derivative. The reaction conditions often include the use of strong bases and solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring is substituted with different nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses .

Comparison with Similar Compounds

Uniqueness: 2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole is unique due to its combination of a highly substituted cyclopropyl group and an oxazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole

InChI

InChI=1S/C10H15NO/c1-9(2)7(10(9,3)4)8-11-5-6-12-8/h5-7H,1-4H3

InChI Key

GFYVNZMRTOHSPI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C2=NC=CO2)C

Origin of Product

United States

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